molecular formula C16H16FNOS B5836055 N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide

N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide

Cat. No. B5836055
M. Wt: 289.4 g/mol
InChI Key: IJOMBIQPOKQEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide, also known as FMPTA, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative that has shown potential in the treatment of various diseases, including cancer and inflammation. The purpose of

Mechanism of Action

The exact mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDACs, N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide can slow down the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has been found to have antioxidant activity. It has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other chemicals in the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for cancer research. However, one limitation of using N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize dosages and treatment regimens.

Future Directions

There are several potential future directions for research on N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide. One area of interest is the development of N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide analogs that may have improved efficacy and fewer side effects. Another area of interest is the use of N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide in combination with other drugs or therapies to enhance its anti-cancer and anti-inflammatory effects. Finally, further research is needed to fully understand the mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide and to identify potential biomarkers that may help predict patient response to treatment.

Synthesis Methods

N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide can be synthesized through a multi-step process that involves the reaction of 4-methylthiophenol with 2-bromo-5-fluoroacetophenone in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form the final product, N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS/c1-11-3-7-14(8-4-11)20-10-16(19)18-15-9-13(17)6-5-12(15)2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOMBIQPOKQEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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